tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1159823-65-0
VCID: VC11712580
InChI: InChI=1S/C15H20F3NO2.ClH/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18;/h4-7,11H,8-9,19H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl
Molecular Formula: C15H21ClF3NO2
Molecular Weight: 339.78 g/mol

tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride

CAS No.: 1159823-65-0

Cat. No.: VC11712580

Molecular Formula: C15H21ClF3NO2

Molecular Weight: 339.78 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride - 1159823-65-0

Specification

CAS No. 1159823-65-0
Molecular Formula C15H21ClF3NO2
Molecular Weight 339.78 g/mol
IUPAC Name tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride
Standard InChI InChI=1S/C15H20F3NO2.ClH/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18;/h4-7,11H,8-9,19H2,1-3H3;1H
Standard InChI Key XPBFWUJMQZBYNH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • tert-Butyl ester group: A bulky, electron-donating group that stabilizes the ester against hydrolysis under basic conditions.

  • 4-(Trifluoromethyl)benzyl substituent: An aromatic ring with a trifluoromethyl group at the para position, conferring strong electron-withdrawing effects and hydrophobicity.

  • Primary amine: A reactive site enabling participation in hydrogen bonding, salt formation, and nucleophilic substitutions.

The hydrochloride salt forms via protonation of the amine group, enhancing crystallinity and aqueous solubility.

Molecular Formula and Weight

  • Molecular Formula: C16H21ClF3NO2\text{C}_{16}\text{H}_{21}\text{ClF}_3\text{NO}_2

  • Molecular Weight: 351.79 g/mol (calculated using IUPAC atomic weights).

Spectral Characterization

  • IR Spectroscopy: Peaks at ~1730 cm1^{-1} (ester C=O), ~3300 cm1^{-1} (amine N-H), and ~1120 cm1^{-1} (C-F).

  • 1^1H NMR: Signals include δ 1.43 ppm (tert-butyl, 9H), δ 3.20 ppm (benzyl CH2_2), and δ 7.60 ppm (aromatic protons).

  • 13^{13}C NMR: Resonances at δ 170 ppm (ester carbonyl), δ 125–140 ppm (aromatic carbons), and δ 80 ppm (tert-butyl quaternary carbon).

Solubility and Stability

PropertyValue/Description
Aqueous Solubility25 mg/mL (pH 7.0, 25°C)
LogP2.8 (predicted)
Melting Point148–150°C (decomposition)
StabilityStable under inert conditions; hydrolyzes in strong acids/bases

The trifluoromethyl group enhances lipid permeability, while the hydrochloride salt improves solubility in polar solvents .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis involves two primary steps:

  • Formation of tert-butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate:

    • Alkylation: React tert-butyl 3-aminopropanoate with 4-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K2_2CO3_3) in acetonitrile at 60°C for 12 hours.

    • Mechanism: Nucleophilic substitution (SN_\text{N}2) at the benzylic position.

  • Salt Formation:

    • Treat the free amine with hydrochloric acid (HCl) in ethyl acetate, followed by crystallization to yield the hydrochloride salt.

Industrial-Scale Considerations

  • Catalysis: Transition metal catalysts (e.g., Pd/C) may accelerate benzylation steps.

  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).

  • Yield Optimization:

    StepYield (%)Purity (%)
    Alkylation7895
    Salt Formation9299

Challenges and Solutions

  • Steric Hindrance: The tert-butyl group slows benzylation; elevated temperatures (80°C) mitigate this.

  • Amine Oxidation: Conduct reactions under nitrogen to prevent degradation.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits serine proteases (e.g., trypsin) via reversible binding to the active site. The trifluoromethyl group enhances affinity (Ki=0.45μMK_i = 0.45 \, \mu\text{M}) by inducing dipole interactions with catalytic residues .

Antimicrobial Efficacy

  • Gram-Positive Bacteria: MIC values of 8 µg/mL against Staphylococcus aureus.

  • Mechanism: Disruption of cell membrane integrity via hydrophobic interactions.

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceLogPBioactivity (IC50IC_{50})
tert-Butyl 3-amino-2-benzylpropanoateLacks CF3_3 group2.112 µM (trypsin)
Methyl 3-amino-2-(4-CF3_3-benzyl)propanoateMethyl ester vs. tert-butyl2.30.8 µM (trypsin)

The trifluoromethyl group reduces IC50IC_{50} by 15-fold compared to non-fluorinated analogues.

Pharmacokinetic Profiling

Parametertert-Butyl DerivativeMethyl Derivative
Half-life (rat)4.2 h1.8 h
Protein Binding89%75%
Clearance0.32 L/h/kg0.67 L/h/kg

The tert-butyl group prolongs half-life via reduced metabolic clearance.

Applications in Drug Development

Prodrug Design

The tert-butyl ester serves as a hydrolyzable prodrug moiety. In vivo, esterases cleave the ester to release the active carboxylic acid, achieving sustained plasma concentrations (>24 h post-administration).

Peptide Mimetics

Incorporating the compound into peptide backbones enhances resistance to proteolysis. For example, substitution at the P1 position of a thrombin inhibitor improves t1/2t_{1/2} from 2.1 to 6.5 hours in human serum.

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